molecular formula C16H13F2NO4 B4410430 N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide

N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide

Cat. No. B4410430
M. Wt: 321.27 g/mol
InChI Key: YDPLQIKYWQDKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is commonly referred to as DFP-10825 and is known for its unique structure and properties. In

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, it has been found to have anti-inflammatory properties and to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis. It has also been shown to have neuroprotective effects and to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide is its high potency and specificity for HDAC inhibition. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-tumor and neuroprotective effects of this compound. Additionally, there is potential for the development of new synthetic methods for the production of this compound and related compounds.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide has been extensively studied for its potential applications in the development of new drugs. It has been shown to have significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to inhibit the growth of cancer stem cells, which are known to be responsible for tumor recurrence and resistance to chemotherapy.

properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4/c17-16(18)23-14-4-2-1-3-13(14)19-15(21)10-22-12-7-5-11(9-20)6-8-12/h1-9,16H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPLQIKYWQDKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)C=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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